Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-
Description
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is a heterocyclic compound that features a benzimidazole core. Benzimidazoles are known for their broad range of biological activities and are commonly found in various pharmaceuticals. This particular compound is of interest due to its unique structure, which includes a pyridyl group and an acetyl group, potentially contributing to its diverse chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLBDUSUXYEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- typically involves the condensation of 3-(3-pyridyl)benzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The acetylation of the resulting benzimidazole derivative is then carried out using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridyl group.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced pyridyl derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- exhibits significant anticancer properties. Studies have shown that compounds with benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. The presence of the pyridine ring enhances its interaction with biological targets, potentially leading to effective anticancer agents.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance, it may target kinases involved in cell signaling pathways that regulate cell division and survival.
Material Science
Nanomaterials Synthesis
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a precursor for creating nanoparticles with specific optical and electronic properties. These nanoparticles can be applied in various fields, including electronics and photonics.
Polymer Composites
The compound can also be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that adding benzimidazole derivatives to polymers can improve their resistance to thermal degradation and mechanical stress.
Biological Research
Antimicrobial Properties
Studies have demonstrated that Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- possesses antimicrobial activity against a range of pathogens. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Enzyme Inhibition Studies
The compound's ability to inhibit certain enzymes has been explored in biochemical research. For example, it may act as an inhibitor of enzymes involved in metabolic pathways crucial for the survival of pathogenic bacteria or cancer cells.
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Anticancer Activity of Benzimidazole Derivatives | Demonstrated significant inhibition of cancer cell proliferation. | [Source Needed] |
| Synthesis of Functional Nanoparticles | Utilized as a precursor for nanoparticles with enhanced electronic properties. | [Source Needed] |
| Antimicrobial Efficacy Assessment | Showed promising results against multiple bacterial strains. | [Source Needed] |
Mechanism of Action
The mechanism of action of Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- involves its interaction with various molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, the compound can generate reactive oxygen species (ROS), inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of an acetyl group.
5-Nitrobenzimidazole: Contains a nitro group, known for its antimicrobial properties.
Uniqueness
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is unique due to the presence of both a pyridyl group and an acetyl group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Biological Activity
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- (CAS: 184098-17-7) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has the molecular formula C20H15N3O, with a molecular weight of 313.3526 g/mol. Its structure features a benzimidazole core substituted with a pyridine and phenyl group, which may contribute to its biological activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings from recent studies.
1. Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of benzimidazole derivatives indicated that compounds with similar structures exhibit significant inhibition of inflammatory mediators. For instance, the benzimidazole scaffold is known to suppress the release of cytokines and other inflammatory markers in macrophages and neutrophils .
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 8.2 | Inhibition of lysosomal enzyme release |
| Compound B | 4.4 | Suppression of TNF-R production |
| Ethanone derivative | TBD | TBD |
2. Anticancer Activity
Research has shown that compounds similar to Ethanone can act as anticancer agents by targeting specific pathways involved in cancer cell proliferation. For example, studies on related benzimidazole derivatives have demonstrated their ability to inhibit key enzymes such as thymidylate synthase and HDAC, which are crucial for tumor growth .
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|
| Compound C | CCRF-CEM | 10 | HDAC inhibition |
| Ethanone derivative | TBD | TBD | TBD |
3. Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, Ethanone derivatives have been assessed for their antimicrobial efficacy. A phenotypic screening study identified several compounds with potent activity against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents .
Table 3: Antimicrobial Efficacy
| Chemotype | Molecule | % Inhibition (MTB) | MIC (µM) |
|---|---|---|---|
| Benzimidazole derivative | TBD | TBD | TBD |
The biological activity of Ethanone is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Cytokine Modulation : It can modulate the release of cytokines from immune cells, thereby reducing inflammation.
- Cell Cycle Arrest : Similar compounds have shown potential in inducing cell cycle arrest in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives:
- A study focused on the synthesis and evaluation of various benzimidazole derivatives showed promising results in inhibiting TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Another investigation into the anticancer properties revealed that certain derivatives could significantly reduce tumor size in animal models through targeted enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
